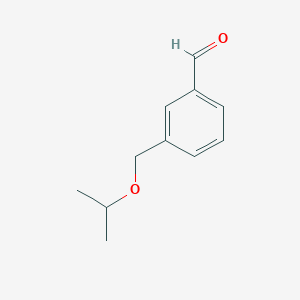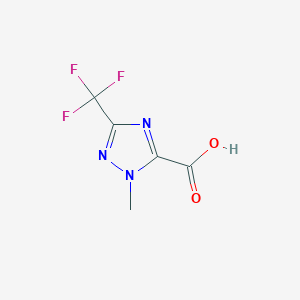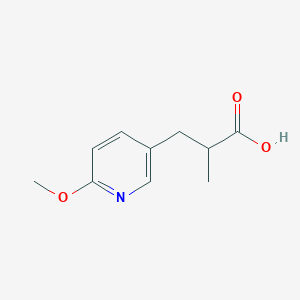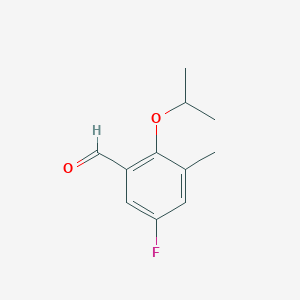
2-Amino-3-methyl-3-phenylbutanoic acid
Descripción general
Descripción
“2-Amino-3-methyl-3-phenylbutanoic acid” is a compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-methyl-3-phenylbutanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Role in Inhibitor Synthesis : 2-Amino-3-methyl-3-phenylbutanoic acid is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined using X-ray crystallography, which is significant for understanding its role in inhibitor synthesis (Nakamura et al., 1976).
Antagonistic Properties : This compound was found to be an effective phenylalanine antagonist for Leuconostoc dextranicum. It competitively prevents the toxicity due to thienylalanine by inhibiting its incorporation in Escherichia coli (Edelson & Keeley, 1963).
Quantum Computational and Spectroscopic Studies : Density functional theory calculations, spectroscopic studies, and ligand-protein docking were used to analyze this compound and its derivatives. These studies provide insights into its chemical behavior and potential applications in drug identification (Raajaraman, Sheela & Muthu, 2019).
Synthesis of Derivatives : Research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, exploring its reactivity and potential applications in chemical synthesis (Putis, Shuvalova & Ostrovskii, 2008).
Synthetic Approaches : Various synthetic approaches have been developed for 3-amino-2-hydroxy-4-phenylbutanoic acid, an important peptide bond isostere related to this compound. These approaches are important for the synthesis of biologically active compounds (May & Abell, 1999).
Microcystin Analysis : The compound has been used in the analysis of microcystins, a family of toxic peptides. Oxidation of microcystins results in the formation of a derivative of this compound, which is used as a marker in analytical studies (Wu et al., 2009).
Total Synthesis of Astins : This compound was used in the synthesis of amino acids for the total synthesis of astins, a group of bioactive compounds (Jiang et al., 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAZODPBFLQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
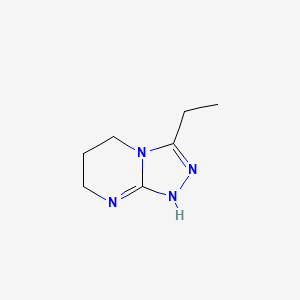
![[4-(1,3-Oxazol-4-yl)phenyl]amine](/img/structure/B7968930.png)
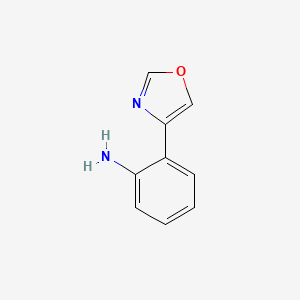
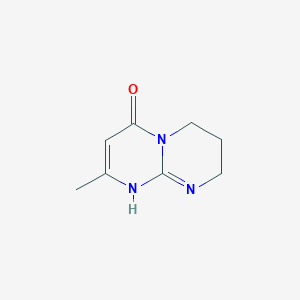
![1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B7968952.png)
